1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors such as 3-aminopyrazole and ethyl acetoacetate under acidic or basic conditions to form the pyrazolopyrimidine core.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where the pyrazolopyrimidine core reacts with ethylene oxide or a similar reagent.
Attachment of the Naphthalen-1-ylmethylthio Moiety: This step involves the reaction of the intermediate compound with naphthalen-1-ylmethylthiol or its derivatives, often under basic conditions to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, reaction scalability, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolopyrimidine core or the naphthalen-1-ylmethylthio moiety.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions in cells.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The hydroxyethyl and naphthalen-1-ylmethylthio groups may play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)-6-(phenylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but with a phenylthio group instead of a naphthalen-1-ylmethylthio group.
1-(2-hydroxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a simpler methylthio group.
1-(2-hydroxyethyl)-6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Features a benzylthio group.
Uniqueness
1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the naphthalen-1-ylmethylthio group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-(naphthalen-1-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-9-8-22-16-15(10-19-22)17(24)21-18(20-16)25-11-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,10,23H,8-9,11H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTJCWGIEZHRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(C=NN4CCO)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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